molecular formula C18H22N4O4 B6094066 4,4'-(ethane-1,2-diylbis{[(1E)-2-methylhydrazin-2-yl-1-ylidene](E)methylylidene})dibenzene-1,3-diol

4,4'-(ethane-1,2-diylbis{[(1E)-2-methylhydrazin-2-yl-1-ylidene](E)methylylidene})dibenzene-1,3-diol

Cat. No.: B6094066
M. Wt: 358.4 g/mol
InChI Key: ZVUYALHOIKNROG-AYKLPDECSA-N
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Description

4,4’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})dibenzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes multiple hydrazine and benzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})dibenzene-1,3-diol typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-methylhydrazine with an appropriate aldehyde to form a hydrazone intermediate. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

    Condensation Reaction: The hydrazone intermediate is then subjected to a condensation reaction with 4,4’-diformyl-1,3-dihydroxybenzene. This step is typically performed in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})dibenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzene rings, using electrophilic reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or sulfonated benzene derivatives.

Scientific Research Applications

4,4’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})dibenzene-1,3-diol has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is used in the development of advanced materials, including polymers and nanocomposites, due to its unique structural properties.

    Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.

Mechanism of Action

The mechanism of action of 4,4’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})dibenzene-1,3-diol involves its interaction with molecular targets such as DNA and enzymes. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit enzyme activity by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})dibenzene-1,3-diol is unique due to its multiple hydrazine and benzene moieties, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with DNA and enzymes sets it apart from other similar compounds.

Properties

IUPAC Name

4-[(E)-[2-[[(E)-(2,4-dihydroxyphenyl)methylideneamino]-methylamino]ethyl-methylhydrazinylidene]methyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-21(19-11-13-3-5-15(23)9-17(13)25)7-8-22(2)20-12-14-4-6-16(24)10-18(14)26/h3-6,9-12,23-26H,7-8H2,1-2H3/b19-11+,20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUYALHOIKNROG-AYKLPDECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)N=CC1=C(C=C(C=C1)O)O)N=CC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/N=C/C1=C(C=C(C=C1)O)O)CCN(/N=C/C2=C(C=C(C=C2)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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